molecular formula C9H14N2O3 B15053273 N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide

N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide

Cat. No.: B15053273
M. Wt: 198.22 g/mol
InChI Key: MRWQERNLCBNQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide (: 797027-56-6) is a high-purity (97%) chemical compound offered for research and development purposes. This molecule integrates a furan-2-carboxamide moiety, a structure of high significance in medicinal chemistry, with a hydroxyethyl-aminoethyl side chain. The fused structural motifs in this compound are relevant for several active fields of scientific inquiry. The furan-2-carboxamide pharmacophore is a recognized scaffold in the design of bioactive molecules. Scientific literature indicates that 5-aryl-furan-2-carboxamides have demonstrated potential as antagonists for the urotensin-II receptor, a key target in cardiovascular research for conditions like heart failure . Furthermore, hybrid molecules incorporating the furan-2-carboxamide group have been explored for the development of VEGFR-2 inhibitors, presenting a promising route for anticancer agent discovery . The furan nucleus itself is a privileged structure in drug discovery, known to confer antibacterial, antifungal, and anti-inflammatory properties among other activities . Concurrently, the 2-hydroxyethylaminoethyl side chain provides a hydrophilic, flexible linker that can enhance solubility and is commonly found in molecules with neurological activity. The 2-phenethylamine scaffold, a close structural relative, is a fundamental building block in neuroscience, exemplified by endogenous neurotransmitters like dopamine and norepinephrine . Compounds featuring a 2,2-diphenylethylamine group, which shares conceptual space with the side chain in this molecule, are noted for contributing to lipophilicity and receptor-binding affinity, making them valuable in the development of psychoactive and neuroprotective agents . This combination of a bioactive heterocycle and an amine-containing chain makes this compound a versatile intermediate or candidate for research into new therapeutic agents for neurological disorders, cardiovascular diseases, and oncology. Researchers can utilize this compound to explore structure-activity relationships or as a building block for the synthesis of more complex hybrid molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

N-[2-(2-hydroxyethylamino)ethyl]furan-2-carboxamide

InChI

InChI=1S/C9H14N2O3/c12-6-5-10-3-4-11-9(13)8-2-1-7-14-8/h1-2,7,10,12H,3-6H2,(H,11,13)

InChI Key

MRWQERNLCBNQRQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NCCNCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-aminoethanol and ethylenediamine. The reaction is carried out under mild conditions, often supported by microwave radiation to enhance the reaction rate and yield . Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is advantageous due to its efficiency and ability to produce high yields. The process involves the optimization of reaction time, solvent, and substrate amounts to ensure the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, alcohols, amines, and substituted furan derivatives .

Scientific Research Applications

N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide with structurally related furan-2-carboxamide derivatives:

Compound Name Substituent(s) Molecular Formula Key Features Reference
This compound 2-((2-Hydroxyethyl)amino)ethyl C11H17N2O3 Hydrophilic hydroxyl and amine groups; potential for H-bonding Inferred
(E)-N-(2-(3-Methoxyphenyl)phenyl)furan-2-carboxamide 3-Methoxyphenyl C20H18NO3 Methoxy group enhances lipophilicity; planar amide conformation
N-(2-Nitrophenyl)furan-2-carboxamide 2-Nitrophenyl C11H8N2O4 Electron-withdrawing nitro group; intramolecular N⋯O interactions
N-(2-Hydroxy-4-methylphenyl)furan-2-carboxamide 2-Hydroxy-4-methylphenyl C12H11NO3 Phenolic hydroxyl and methyl groups; synthesized in 72% yield
N,N'-((1,4-phenylenebis(azanediyl))bis(carbonothioyl))bis(furan-2-carboxamide) Thiourea-linked phenyl C18H14N4O4S2 Dual thiourea and amide groups; antioxidant activity
n-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide Dimethylamino-furan-ethyl C13H17N2O3 Tertiary amine enhances solubility; CAS 883690-12-8

Physicochemical Properties

  • Hydrophilicity: The hydroxyethylaminoethyl group in the target compound likely improves aqueous solubility compared to methoxyphenyl (lipophilic) or nitrophenyl (electron-withdrawing) analogs .
  • Thermal Stability : Methoxyphenyl derivatives (e.g., from ) exhibit melting points >300°C, whereas nitro-substituted analogs (e.g., ) melt at 388 K, suggesting substituents influence stability .

Spectroscopic Characteristics

  • IR Spectroscopy : Amide N-H stretches (~3310 cm⁻¹) and carbonyl signals (~1666–1674 cm⁻¹) are consistent across analogs. Thiourea derivatives () show additional C=S stretches at ~1274 cm⁻¹ .
  • NMR: The hydroxyethylaminoethyl side chain would produce distinct signals: a broad NH peak (δ ~10 ppm in ¹H NMR) and hydroxyethyl CH2 groups (δ ~3.5–4.0 ppm). Methoxyphenyl analogs display OCH3 singlets at δ ~3.8 ppm, while nitro-substituted compounds show aromatic proton splitting due to para-substitution .

Biological Activity

N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide is a compound that features both furan and amino functionalities, suggesting potential diverse biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of furan derivatives with aminoalkyl reagents. The process can be optimized through various methods, including amide coupling techniques which enhance yield and purity.

Example Synthetic Route

  • Starting Materials : Furan-2-carboxylic acid derivatives.
  • Reagents : Use of coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the amide bond formation.
  • Conditions : Refluxing in an appropriate solvent such as dichloromethane or methanol.

Anticancer Activity

Research has indicated that compounds with similar structural motifs to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of furan carboxylates have shown IC50 values indicating potent activity against HeLa and HepG2 cell lines:

CompoundIC50 (µg/mL)Cell Line
8c62.37HeLa
8a143.64HepG2
8b215.01Vero

These results suggest that modifications to the furan structure can enhance anticancer properties, potentially making this compound a candidate for further investigation in cancer therapy .

Antibacterial Activity

The compound's antibacterial properties have also been explored. Similar furan derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example:

BacteriaMIC (µg/mL)
Staphylococcus aureus500
Escherichia coli250
Bacillus subtilis250

These findings highlight the potential of this compound as an antibacterial agent, particularly in treating infections caused by resistant strains .

Study on Anticancer Properties

A study focused on the anticancer activity of furan derivatives revealed that the presence of amino groups significantly enhances cytotoxicity against cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical for effective cancer treatment.

Structure-Activity Relationship (SAR)

The biological evaluation of related compounds has led to insights into their structure-activity relationships:

  • Amino Substituents : Enhance interaction with cellular targets.
  • Furan Ring Modifications : Influence lipophilicity and membrane permeability.

These factors are vital in designing more effective derivatives of this compound for therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.